molecular formula C5H8Cl2O3 B14376355 Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester CAS No. 90139-63-2

Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester

Cat. No.: B14376355
CAS No.: 90139-63-2
M. Wt: 187.02 g/mol
InChI Key: YGFNQSRYXGZCGF-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester is a chemical compound with the molecular formula C5H8Cl2O3. It is also known by its IUPAC name, 2-hydroxyethyl 2,2-dichloropropanoate . This compound consists of 8 hydrogen atoms, 5 carbon atoms, 3 oxygen atoms, and 2 chlorine atoms . It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester can be synthesized through the esterification of 2,2-dichloropropanoic acid with ethylene glycol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of substituted derivatives . This reactivity makes it useful in modifying biological molecules and synthesizing complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two chlorine atoms on the propanoic acid moiety. This feature imparts distinct reactivity, making it valuable in synthetic chemistry and various research applications .

Properties

CAS No.

90139-63-2

Molecular Formula

C5H8Cl2O3

Molecular Weight

187.02 g/mol

IUPAC Name

2-hydroxyethyl 2,2-dichloropropanoate

InChI

InChI=1S/C5H8Cl2O3/c1-5(6,7)4(9)10-3-2-8/h8H,2-3H2,1H3

InChI Key

YGFNQSRYXGZCGF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCO)(Cl)Cl

Origin of Product

United States

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